molecular formula C5H6BrNO B2939900 3-(Bromomethyl)-4-methyl-1,2-oxazole CAS No. 952195-21-0

3-(Bromomethyl)-4-methyl-1,2-oxazole

Cat. No.: B2939900
CAS No.: 952195-21-0
M. Wt: 176.013
InChI Key: WOTBMPWBOIUIKC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methyl-1,2-oxazole is a heterocyclic organic compound that contains both nitrogen and oxygen in its ring structure

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that their targets could be organoboron reagents. These reactions are widely applied in carbon–carbon bond-forming processes .

Mode of Action

The mode of action of 3-(Bromomethyl)-4-methyl-1,2-oxazole is likely to involve its interaction with its targets through a process known as transmetalation . In this process, the bromomethyl group may be transferred from the oxazole compound to a transition metal catalyst, such as palladium . This interaction results in the formation of new carbon–carbon bonds .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The safety data sheet for a similar compound, methyl 3-(bromomethyl)benzoate, suggests that it may have some level of toxicity if swallowed . This could potentially impact its bioavailability and pharmacokinetics.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific molecules being synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-methyl-1,2-oxazole typically involves the bromination of 4-methyl-1,2-oxazole. One common method is the reaction of 4-methyl-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methyl-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted oxazoles.

    Oxidation: The compound can undergo oxidation reactions to form oxazole derivatives with different oxidation states.

    Reduction: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(Azidomethyl)-4-methyl-1,2-oxazole, while oxidation with potassium permanganate produces this compound-5-carboxylic acid.

Scientific Research Applications

3-(Bromomethyl)-4-methyl-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: Research into its potential therapeutic applications includes its use in the synthesis of antiviral, antibacterial, and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-4-methyl-1,2-oxazole
  • 3-(Iodomethyl)-4-methyl-1,2-oxazole
  • 4-Methyl-1,2-oxazole

Uniqueness

3-(Bromomethyl)-4-methyl-1,2-oxazole is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

3-(bromomethyl)-4-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTBMPWBOIUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952195-21-0
Record name 3-(bromomethyl)-4-methyl-1,2-oxazole
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